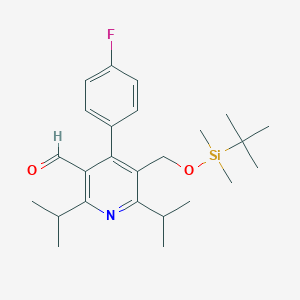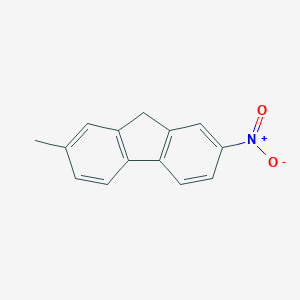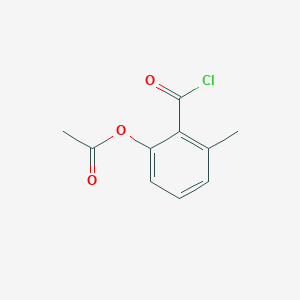
2-(Chlorocarbonyl)-3-methylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorocarbonyl)-3-methylphenyl acetate, also known as CMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate is not fully understood. However, studies have shown that it may act by inhibiting enzymes involved in various biological processes such as DNA synthesis and cell division.
Biochemische Und Physiologische Effekte
2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chlorocarbonyl)-3-methylphenyl acetate can inhibit the growth of various cancer cell lines and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, the exact mechanisms by which 2-(Chlorocarbonyl)-3-methylphenyl acetate exerts its effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Chlorocarbonyl)-3-methylphenyl acetate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Chlorocarbonyl)-3-methylphenyl acetate. One area of interest is the development of more efficient synthesis methods for 2-(Chlorocarbonyl)-3-methylphenyl acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields. Finally, the development of 2-(Chlorocarbonyl)-3-methylphenyl acetate-based drugs and materials may also be an area of future research.
Conclusion
In conclusion, 2-(Chlorocarbonyl)-3-methylphenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential applications, and various biochemical and physiological effects make it a versatile compound for research. Further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields.
Synthesemethoden
2-(Chlorocarbonyl)-3-methylphenyl acetate can be synthesized through the reaction of 2-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Chlorocarbonyl)-3-methylphenyl acetate as a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Chlorocarbonyl)-3-methylphenyl acetate has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit antimicrobial and anticancer activities. In agrochemicals, it has been studied as a potential herbicide and insecticide. In materials science, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been used as a precursor for the synthesis of various compounds such as metal-organic frameworks and polymers.
Eigenschaften
CAS-Nummer |
109987-15-7 |
|---|---|
Produktname |
2-(Chlorocarbonyl)-3-methylphenyl acetate |
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(2-carbonochloridoyl-3-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(14-7(2)12)9(6)10(11)13/h3-5H,1-2H3 |
InChI-Schlüssel |
NJXKUNMWJPTXBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
Synonyme |
Benzoyl chloride, 2-(acetyloxy)-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



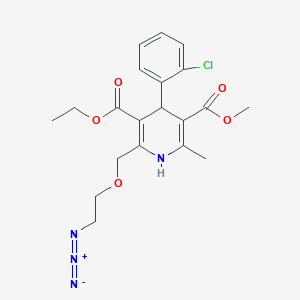
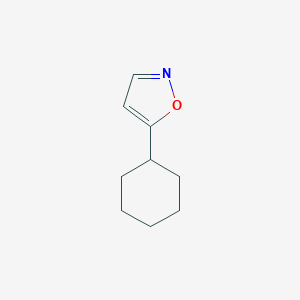
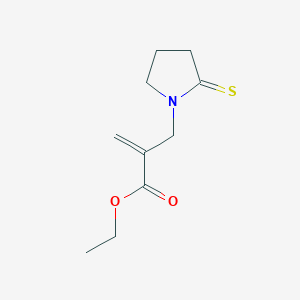
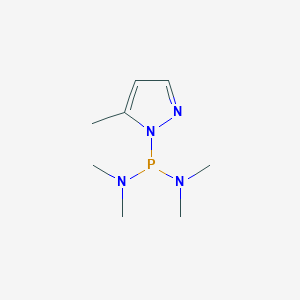
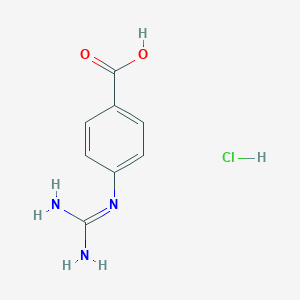
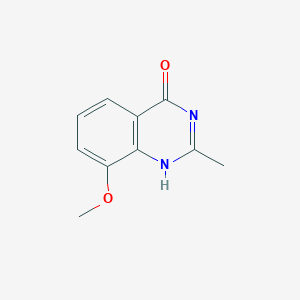
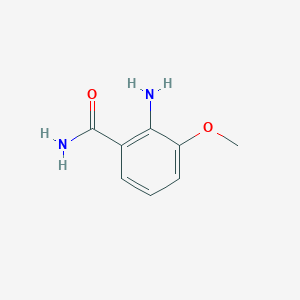
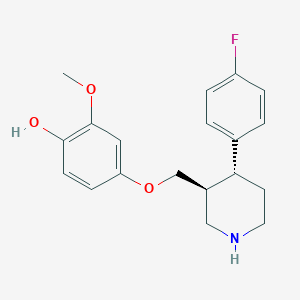
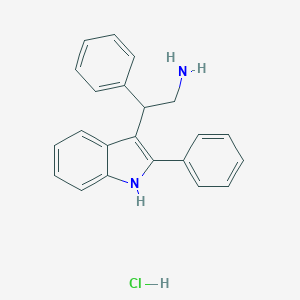
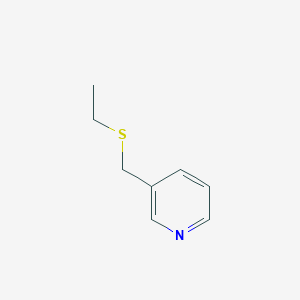
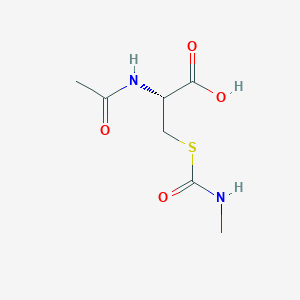
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
